Cas no 2555249-96-0 (1-Cyclohexyl-3-methyl-piperazine oxalte)

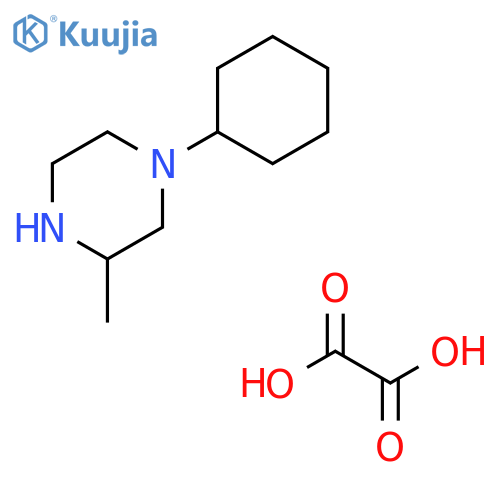

2555249-96-0 structure

商品名:1-Cyclohexyl-3-methyl-piperazine oxalte

CAS番号:2555249-96-0

MF:C13H24N2O4

メガワット:272.34

MDL:MFCD32862718

CID:5088489

1-Cyclohexyl-3-methyl-piperazine oxalte 化学的及び物理的性質

名前と識別子

-

- 1-Cyclohexyl-3-methyl-piperazine oxalte

-

- MDL: MFCD32862718

- インチ: 1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)

- InChIKey: YDHMUFNOZYBUFH-UHFFFAOYSA-N

- ほほえんだ: C1CNC(C)CN1C1CCCCC1.OC(=O)C(O)=O

1-Cyclohexyl-3-methyl-piperazine oxalte 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1130850-250mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 250mg |

$370 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1130850-500mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 500mg |

$610 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1130850-5g |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 5g |

$4475 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1130850-250mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 250mg |

$370 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130850-1g |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130850-100mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 100mg |

$255 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1130850-50mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 50mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130850-1g |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 1g |

$1115 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1130850-250mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 250mg |

$370 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1130850-100mg |

1-Cyclohexyl-3-methyl-piperazine oxalte |

2555249-96-0 | 95% | 100mg |

$255 | 2025-02-21 |

1-Cyclohexyl-3-methyl-piperazine oxalte 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

2555249-96-0 (1-Cyclohexyl-3-methyl-piperazine oxalte) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量